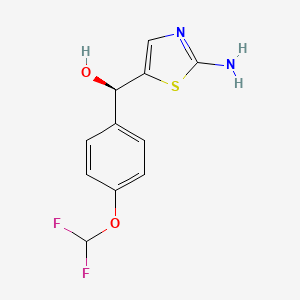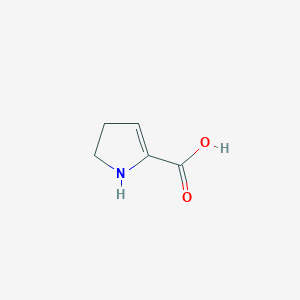
2,3-dihydro-1H-pyrrole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes . Additionally, oxidative cyclization of β-enaminones has been employed, involving a rearrangement step after ring formation .
Industrial Production Methods
Industrial production methods for 4,5-Dihydro-1H-pyrrole-2-carboxylic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in oxidative cyclization reactions, forming pyrrolin-4-ones . It can also undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid include iodine, nickel (II) catalysts, and chiral scandium (III) complexes . Reaction conditions often involve refluxing in solvents such as methanol or dimethylformamide (DMF) and the use of oxidizing agents like iodine .
Major Products Formed
The major products formed from the reactions of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid include pyrrolin-4-ones and various substituted pyrrole derivatives . These products are of interest due to their potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as HIV-1 protease, which is crucial for the replication of the virus . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound is structurally related and has been studied for its bioactive properties.
1H-Pyrrole-2,5-dicarboxylic acid: Another similar compound with applications in organic synthesis and medicinal chemistry.
N-Carbobenzoxy-3-pyrroline: A derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
4,5-Dihydro-1H-pyrrole-2-carboxylic acid is unique due to its versatile reactivity and potential for forming a wide range of derivatives with diverse biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H7NO2 |
|---|---|
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h2,6H,1,3H2,(H,7,8) |
InChI-Schlüssel |
CELGZUZZTJEZAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13341588.png)
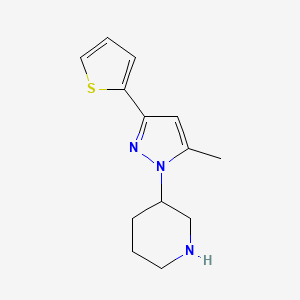

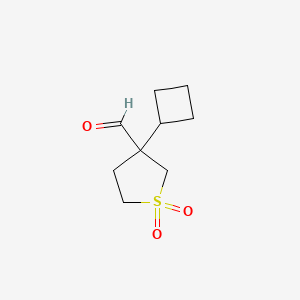


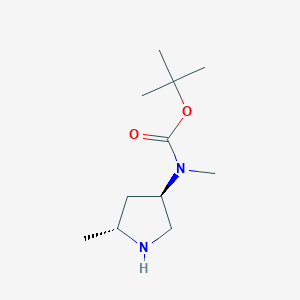
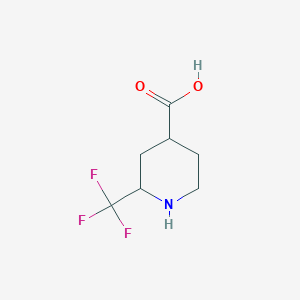


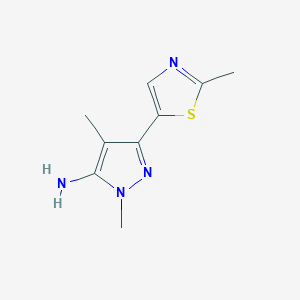
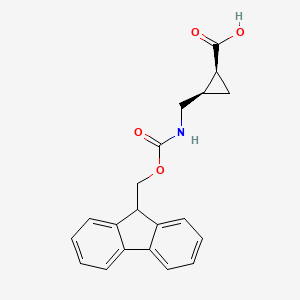
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13341638.png)
